molecular formula C7H4ClFN2 B1457255 3-Chloro-6-fluoro-1H-indazole CAS No. 1243360-12-4

3-Chloro-6-fluoro-1H-indazole

Cat. No.: B1457255
CAS No.: 1243360-12-4
M. Wt: 170.57 g/mol
InChI Key: BOLDMYADJTXRLR-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoro-1H-indazole is a useful research compound. Its molecular formula is C7H4ClFN2 and its molecular weight is 170.57 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-Chloro-6-fluoro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, an enzyme involved in cell growth and survival . Additionally, this compound may interact with other biomolecules, such as receptors and transporters, modulating their function and contributing to its overall biochemical effects.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can inhibit the p53/MDM2 pathway, leading to apoptosis in cancer cells . This suggests that this compound may have potential as an anticancer agent by disrupting critical cellular processes and promoting cell death in malignant cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound may inhibit enzyme activity by binding to the active site, preventing substrate interaction . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives can maintain their activity over extended periods, although degradation products may also form . Long-term exposure to this compound in in vitro or in vivo studies may reveal additional insights into its temporal effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships are crucial considerations in the development of this compound as a potential drug candidate.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may undergo biotransformation, leading to the formation of metabolites with distinct biological activities . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and safety. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of this compound in specific tissues or cellular compartments can influence its biological effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3-chloro-6-fluoro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLDMYADJTXRLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857655
Record name 3-Chloro-6-fluoro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243360-12-4
Record name 3-Chloro-6-fluoro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.